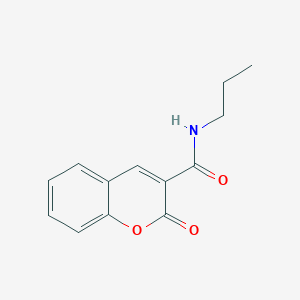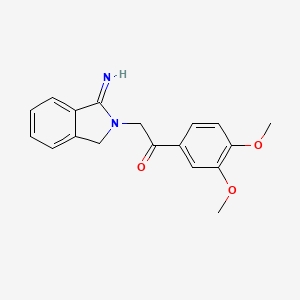![molecular formula C22H22N2O2S B14951339 1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA is an organic compound that features a biphenyl group and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA typically involves the reaction of biphenyl-4-ylamine with 2-(4-methoxyphenoxy)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA has been investigated for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of {N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The biphenyl and thiourea moieties play crucial roles in binding to these targets and exerting their effects.
類似化合物との比較
Similar Compounds
- N,N-Bis(biphenyl-4-yl)-N’-(naphthalene-1-yl)-N’-phenylbenzidine
- N,N-Dimethylformamide
- 1,3-Diphenylurea
Uniqueness
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA is unique due to the presence of both biphenyl and thiourea groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H22N2O2S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenoxy)ethyl]-3-(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C22H22N2O2S/c1-25-20-11-13-21(14-12-20)26-16-15-23-22(27)24-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H2,23,24,27) |
InChIキー |
IFQQWGKFOQDQKJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCCNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14951282.png)
methanone](/img/structure/B14951287.png)

![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

methanone](/img/structure/B14951307.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)
![4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
